molecular formula C8H10N4S B586068 4-Amino-2-propylthiopyrimidine-5-carbonitrile CAS No. 933949-26-9

4-Amino-2-propylthiopyrimidine-5-carbonitrile

Cat. No. B586068
CAS RN: 933949-26-9
M. Wt: 194.256
InChI Key: HFLJYGINPNACNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-propylthiopyrimidine-5-carbonitrile is a chemical compound with the molecular formula C8H10N4S. It is a derivative of pyrimidine-5-carbonitrile, a class of compounds that have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-Amino-2-propylthiopyrimidine-5-carbonitrile, involves reactions between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide . Another method involves a reaction between aromatic aldehydes, 1-nitroguanidine, and malononitrile .


Molecular Structure Analysis

The three-dimensional structures of pyrimidine-5-carbonitrile derivatives, including 4-Amino-2-propylthiopyrimidine-5-carbonitrile, have been elucidated by single crystal X-ray diffraction at low temperature . The molecular conformation is locked by an intramolecular C–H⋯C interaction involving the cyano and CH of the thiophene and phenyl rings .


Chemical Reactions Analysis

Pyrimidines, including 4-Amino-2-propylthiopyrimidine-5-carbonitrile, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including 4-Amino-2-propylthiopyrimidine-5-carbonitrile, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Applications

Pyrimidines are known to display a range of pharmacological effects including antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Applications

Compounds containing pyrimidine moiety, like 4-Amino-2-propylthiopyrimidine-5-carbonitrile, are gaining focus in recent research due to their wide range of biological activities, including antimicrobial properties .

Antitumor Applications

Pyrimidines also exhibit antitumor properties . They can be used in the development of new drugs for cancer treatment.

Antiviral Applications

Pyrimidines have been found to have antiviral properties . They can inhibit the replication of viruses, making them potential candidates for the development of antiviral drugs.

Antidepressant Applications

Pyrimidines have been found to have antidepressant properties . They can potentially be used in the development of new drugs for the treatment of depression.

Antiplatelet Applications

Pyrimidines have been found to have antiplatelet properties . They can inhibit platelet aggregation, which is a crucial step in the formation of blood clots. This makes them potential candidates for the development of drugs to treat conditions like heart disease and stroke.

Multi-Targeted Kinase Inhibitor Applications

Pyrrolo[2,3-d]pyrimidine derivatives, which include 4-Amino-2-propylthiopyrimidine-5-carbonitrile, have been found to be potential multi-targeted kinase inhibitors . They can inhibit the activity of multiple kinases, proteins that play a key role in various cellular processes, including cell signaling, growth, and division . This makes them potential candidates for the development of drugs to treat various diseases, including cancer .

Future Directions

The future directions of research on 4-Amino-2-propylthiopyrimidine-5-carbonitrile and similar compounds involve their potential use as anticancer agents . Further investigation of their kinase inhibitory activities against EGFR WT and EGFR T790M using homogeneous time resolved fluorescence (HTRF) assay is suggested .

properties

IUPAC Name

4-amino-2-propylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c1-2-3-13-8-11-5-6(4-9)7(10)12-8/h5H,2-3H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLJYGINPNACNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=C(C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-propylthiopyrimidine-5-carbonitrile

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